molecular formula C10H8N2O2 B13020951 Methyl phthalazine-1-carboxylate

Methyl phthalazine-1-carboxylate

Cat. No.: B13020951
M. Wt: 188.18 g/mol
InChI Key: TUUOWRSNYDLOJA-UHFFFAOYSA-N
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Description

Methyl phthalazine-1-carboxylate is an organic compound belonging to the phthalazine family, characterized by a fused benzene and pyridazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phthalazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then esterified with methanol in the presence of an acid catalyst to yield this compound. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as ionic liquids as solvents, has been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl phthalazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine-1,4-dicarboxylate using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into phthalazine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the phthalazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted phthalazines, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl phthalazine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl phthalazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The pathways involved often include the inhibition of DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

    Phthalazine: The parent compound, lacking the ester group.

    Phthalazine-1,4-dicarboxylate: A derivative with two carboxylate groups.

    Methyl phthalate: A simpler ester without the phthalazine ring.

Uniqueness: Methyl phthalazine-1-carboxylate is unique due to its combined structural features of the phthalazine ring and ester group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

methyl phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-8-5-3-2-4-7(8)6-11-12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOWRSNYDLOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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